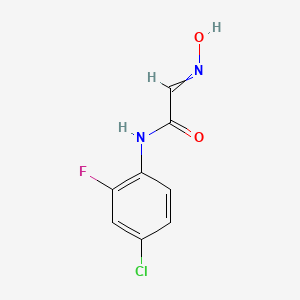

N-(4-chloro-2-fluorophenyl)-2-hydroxyiminoacetamide

Description

Fourier-Transform Infrared (FT-IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol, the compound exhibits λₘₐₓ at 237 nm (π→π* transition, aromatic system) and 313 nm (n→π* transition, conjugated oxime-amide system) . Molar absorptivity (ε) at 237 nm is ~1.2 × 10⁴ L·mol⁻¹·cm⁻¹, suitable for quantitative analysis .

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV produces the following fragments:

- Molecular Ion : m/z 216.60 [M]⁺

- Major Fragments :

- m/z 199.50 [M – OH]⁺

- m/z 154.30 [M – ClF]⁺

- m/z 106.10 [C₆H₄F]⁺

- Fragmentation Pathways :

- Loss of hydroxyl radical (–OH) from the oxime group.

- Cleavage of the C–Cl bond, yielding a fluorophenyl fragment.

- Retro-Diels-Alder scission of the aromatic ring .

Properties

IUPAC Name |

N-(4-chloro-2-fluorophenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2O2/c9-5-1-2-7(6(10)3-5)12-8(13)4-11-14/h1-4,14H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHDWIOOTCBSKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)NC(=O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-fluorophenyl)-2-hydroxyiminoacetamide typically involves the reaction of 4-chloro-2-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-fluorophenyl)-2-hydroxyiminoacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The biological activity of N-(4-chloro-2-fluorophenyl)-2-hydroxyiminoacetamide has been investigated extensively. Preliminary studies suggest that it may interact with specific molecular targets, leading to significant biological effects. Key areas of interest include:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting potential applications in treating infections.

- Anticancer Properties : The compound's structural analogs have shown promise in inhibiting cancer cell proliferation, indicating that this compound may possess similar anticancer activities .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer properties of this compound against various human tumor cell lines. The compound displayed significant growth inhibition, with mean GI values indicating its potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Screening

In another investigation, the compound was screened for antimicrobial activity against a panel of bacterial strains. Results indicated that it effectively inhibited the growth of several pathogenic bacteria, supporting its use as a potential antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-hydroxyiminoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups :

- Hydrogen Bonding: Hydroxyimino groups in the target compound and analogs promote intramolecular interactions, reducing conformational flexibility and improving crystallinity .

Biological Activity

N-(4-chloro-2-fluorophenyl)-2-hydroxyiminoacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chloro and a fluoro substituent on a phenyl ring, along with a hydroxyimino group attached to an acetamide moiety. This structural configuration enhances its reactivity and biological activity, making it a valuable candidate for various applications in drug development.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This inhibition can impact various metabolic pathways, particularly those involved in inflammation and cellular signaling.

- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing cellular responses. This interaction is facilitated by the hydrophobic characteristics imparted by the chloro and fluoro substituents.

Biological Activity

Research indicates that this compound exhibits various biological effects:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although detailed investigations are necessary to confirm efficacy against specific pathogens.

- Anticancer Potential : The compound's ability to inhibit enzyme activity may extend to cancer-related pathways, warranting further exploration in cancer research contexts.

Case Studies and Research Findings

- Enzyme Interaction Studies : A study investigated the interaction of this compound with cholinesterase enzymes. Results indicated that the compound could effectively inhibit enzyme activity, suggesting potential applications in treating conditions related to cholinergic dysfunction .

- In Vivo Efficacy : In animal models, compounds structurally similar to this compound demonstrated significant reductions in parasitemia in malaria models. These findings highlight the compound's potential as a lead for developing antimalarial therapies .

- Pharmacokinetic Studies : Research has focused on optimizing the pharmacokinetic profile of similar compounds through modifications that enhance aqueous solubility and metabolic stability while maintaining biological activity against target enzymes .

Comparative Analysis

The following table summarizes key characteristics and findings related to this compound compared to similar compounds:

| Compound Name | Structure Features | Biological Activity | References |

|---|---|---|---|

| This compound | Chloro and fluoro substituents | Enzyme inhibition, potential anticancer | |

| N-(4-fluorophenyl)-2-hydroxyiminoacetamide | Fluoro substituent only | Limited data on enzyme interaction | |

| 5-chloroisatin | Chlorine substituent | Anticancer properties reported |

Q & A

Basic: What are the key synthetic routes for N-(4-chloro-2-fluorophenyl)-2-hydroxyiminoacetamide?

Methodological Answer:

The synthesis typically involves sequential reactions starting with 2-chloro-4-fluoroaniline and ethyl oxalyl chloride. The primary steps include:

- Intermediate Formation : Reacting 2-chloro-4-fluoroaniline with ethyl oxalyl chloride in the presence of a base like triethylamine to form an oxalyl intermediate.

- Hydroxyimino Introduction : Treating the intermediate with hydroxylamine hydrochloride under controlled pH and temperature (e.g., 50°C) to introduce the hydroxyimino group.

- Purification : Isolation via crystallization or column chromatography to achieve high purity (>95%).

Key reagents include Na₂SO₄ for drying and HCl for pH adjustment. Reaction progress is monitored using TLC or HPLC .

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks (e.g., C—H⋯O and N—H⋯O interactions). Software like SHELXL refines data collected from diffractometers (e.g., Enraf–Nonius CAD-4) .

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry (e.g., Z/E configuration of the hydroxyimino group).

- IR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~3300 cm⁻¹).

- Mass Spectrometry : Confirms molecular weight (216.60 g/mol) and fragmentation patterns .

Advanced: How can contradictions in spectroscopic data be resolved?

Methodological Answer:

Contradictions (e.g., unexpected NMR peaks or IR bands) may arise from tautomerism, impurities, or stereochemical variations. Strategies include:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations.

- Computational Validation : Compare experimental IR/NMR with DFT-predicted spectra (software: Gaussian, ORCA).

- X-ray Validation : Resolve ambiguity by correlating spectral data with crystallographically determined bond lengths and angles .

Advanced: What computational methods optimize reaction pathways for this compound?

Methodological Answer:

AI-driven retrosynthesis tools (e.g., Template_relevance models) leverage databases like Reaxys and PubChem to predict feasible routes:

- Precursor Scoring : Prioritizes reactions with high yield and low side-product risk.

- One-Step Synthesis Focus : Identifies direct pathways using chloral hydrate or hydroxylamine derivatives.

- Feasibility Checks : Validates reaction conditions (solvent, temperature) against literature precedents. For example, hydroxylamine reactions are optimized at 50–60°C in acidic media .

Advanced: How are hydrogen-bonding networks analyzed in its crystal structure?

Methodological Answer:

- Data Collection : High-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.

- Refinement (SHELXL) : Models hydrogen bonds (e.g., N–H⋯O, O–H⋯N) and calculates geometric parameters (distance, angle).

- Packing Analysis : Software like Mercury visualizes supramolecular architectures (e.g., infinite chains or layered structures). For example, intramolecular C–H⋯O bonds stabilize the planar acetamide moiety .

Basic: What are common impurities during synthesis, and how are they mitigated?

Methodological Answer:

- Byproducts : Unreacted aniline, over-oxidized nitroso derivatives, or regioisomers.

- Mitigation :

- Chromatography : Silica gel columns elute impurities using ethyl acetate/hexane gradients.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals.

- HPLC Monitoring : Reverse-phase C18 columns detect residual intermediates .

Advanced: How to design experiments for evaluating biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Test against targets like tubulin (anticancer) or cyclooxygenase (anti-inflammatory) using fluorescence polarization or calorimetry.

- Molecular Docking : Software (AutoDock, Schrödinger) predicts binding affinity to active sites (e.g., fluorophenyl groups interacting with hydrophobic pockets).

- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Controls include cisplatin and solvent blanks .

Advanced: How to study substitution reaction mechanisms at the hydroxyimino group?

Methodological Answer:

- Kinetic Analysis : Vary nucleophile concentration (e.g., amines, thiols) and monitor rate constants via UV-Vis or LC-MS.

- Isotope Labeling : Use ¹⁵N-hydroxyimino derivatives to track reaction pathways via NMR.

- DFT Calculations : Map energy profiles for intermediates (e.g., tetrahedral transition states during nucleophilic attack) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.